molecular formula C5H6N2O2 B1212552 3-Methyl-1H-pyrazole-4-carboxylic acid CAS No. 40704-11-8

3-Methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1212552
CAS No.: 40704-11-8
M. Wt: 126.11 g/mol
InChI Key: HLYYXPDTFLUERX-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N2O2. It consists of a pyrazole ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 4-position.

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand in the formation of metal complexes. These complexes have been shown to exhibit luminescence and electrocatalytic properties . The compound interacts with enzymes and proteins, such as succinate dehydrogenase, where it acts as an inhibitor. This interaction is crucial in the context of its use in fungicides, where it inhibits the mitochondrial respiration chain .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a succinate dehydrogenase inhibitor affects the electron transport chain, leading to alterations in cellular respiration and energy production . This can result in changes in cell proliferation and apoptosis, particularly in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes like succinate dehydrogenase by binding to the active site, preventing the normal substrate from accessing the enzyme. This inhibition disrupts the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS) generation . These molecular interactions can also lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound in vitro and in vivo has been associated with sustained inhibition of cellular respiration and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits succinate dehydrogenase without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and damage to cellular structures . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical inhibition without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial respiration. It interacts with enzymes such as succinate dehydrogenase, leading to inhibition of the electron transport chain . This interaction affects metabolic flux and metabolite levels, resulting in altered energy production and increased ROS generation. The compound’s role in these pathways highlights its potential as a therapeutic agent in conditions involving mitochondrial dysfunction.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach the target enzymes and proteins to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the mitochondria is particularly important for its role as a succinate dehydrogenase inhibitor, as this is where the enzyme is located. The compound’s activity is thus closely linked to its ability to reach and interact with its target within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with carbon dioxide under basic conditions. This reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is usually conducted at elevated temperatures to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce 3-methyl-1H-pyrazole-4-methanol .

Scientific Research Applications

3-Methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methyl group and a carboxylic acid group on the pyrazole ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-methyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYYXPDTFLUERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961104
Record name 3-Methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40704-11-8
Record name 3-Methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A portion of the 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (2.7 g, 18 mmol) is dissolved in EtOH (15 mL) and treated with aqueous sodium hydroxide solution (2.0 N solution, 20 mL, 40 mmol). The reaction is heated at 80° C. for 4 hours. The resultant mixture is then cooled and concentrated in vacuo to remove most of the EtOH. The crude is then acidified with 6N HCl until a precipitate is formed and filtered to afford 5-methyl-1H-pyrazole-4-carboxylic acid as a colorless solid (1.7 g, 74%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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